molecular formula C9H7F4N B8679306 4-Fluoro-6-(trifluoromethyl)isoindoline

4-Fluoro-6-(trifluoromethyl)isoindoline

Cat. No.: B8679306
M. Wt: 205.15 g/mol
InChI Key: RXJGATDXYHAITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-6-(trifluoromethyl)isoindoline is a fluorinated isoindole derivative This compound is characterized by the presence of a fluorine atom at the 4th position and a trifluoromethyl group at the 6th position on the isoindole ring

Preparation Methods

The synthesis of 4-Fluoro-6-(trifluoromethyl)isoindoline involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to introduce the fluorine and trifluoromethyl groups onto the isoindole ring. The synthetic route typically involves:

    Starting Materials: Appropriate precursors such as fluorinated anilines or isoindoline derivatives.

    Reaction Conditions: The reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure the desired substitution and addition reactions occur efficiently.

    Industrial Production: Industrial-scale production may involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-Fluoro-6-(trifluoromethyl)isoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro-isoindole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and trifluoromethyl positions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions and reagents used, often resulting in functionalized isoindole derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 4-Fluoro-6-(trifluoromethyl)isoindoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

4-Fluoro-6-(trifluoromethyl)isoindoline can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other fluorinated isoindoles and trifluoromethyl-substituted heterocycles.

    Uniqueness: The presence of both fluorine and trifluoromethyl groups on the isoindole ring imparts unique chemical and biological properties, making it distinct from other related compounds

Properties

Molecular Formula

C9H7F4N

Molecular Weight

205.15 g/mol

IUPAC Name

4-fluoro-6-(trifluoromethyl)-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C9H7F4N/c10-8-2-6(9(11,12)13)1-5-3-14-4-7(5)8/h1-2,14H,3-4H2

InChI Key

RXJGATDXYHAITD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C(=CC(=C2)C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Prepared in analogy to Example A2(c) from 4-Fluoro-6-trifluoromethyl-2-trityl-2,3-dihydro-1H-isoindole and trifluoroacetic acid. Yellow oil. MS (m/e): 206.1 ([M+H+, 100%).
Name
4-Fluoro-6-trifluoromethyl-2-trityl-2,3-dihydro-1H-isoindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Prepared in analogy to Example A2 (c) from 4-Fluoro-6-trifluoromethyl-2-trityl-2,3-dihydro-1H-isoindole and trifluoroacetic acid. Yellow oil. MS (m/e): 206.1 ([M+H+, 100%).
[Compound]
Name
Example A2 ( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-Fluoro-6-trifluoromethyl-2-trityl-2,3-dihydro-1H-isoindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.